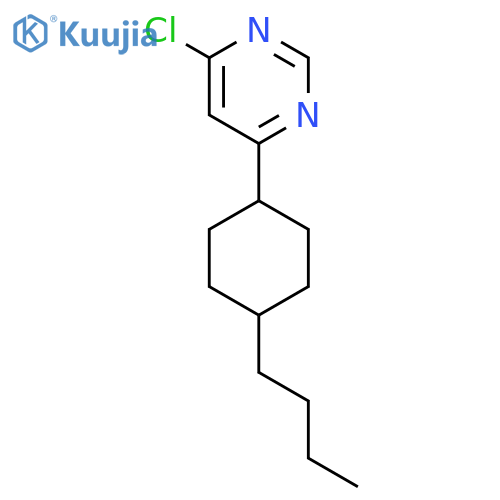Cas no 2098013-38-6 (4-(4-Butylcyclohexyl)-6-chloropyrimidine)

2098013-38-6 structure
商品名:4-(4-Butylcyclohexyl)-6-chloropyrimidine
CAS番号:2098013-38-6
MF:C14H21ClN2
メガワット:252.782942533493
CID:5056515
4-(4-Butylcyclohexyl)-6-chloropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-butylcyclohexyl)-6-chloropyrimidine
- 4-(4-Butylcyclohexyl)-6-chloropyrimidine
-
- インチ: 1S/C14H21ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3
- InChIKey: CSIROPPXKUFGHU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C2CCC(CCCC)CC2)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 214
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 25.8
4-(4-Butylcyclohexyl)-6-chloropyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-3831-10g |
4-(4-butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| Life Chemicals | F1967-3831-1g |
4-(4-butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-3831-0.5g |
4-(4-butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F1967-3831-0.25g |
4-(4-butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| TRC | B241856-100mg |
4-(4-Butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B241856-1g |
4-(4-Butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 1g |
$ 570.00 | 2022-06-07 | ||
| TRC | B241856-500mg |
4-(4-Butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Life Chemicals | F1967-3831-2.5g |
4-(4-butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F1967-3831-5g |
4-(4-butylcyclohexyl)-6-chloropyrimidine |
2098013-38-6 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
4-(4-Butylcyclohexyl)-6-chloropyrimidine 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
2098013-38-6 (4-(4-Butylcyclohexyl)-6-chloropyrimidine) 関連製品
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
